N,2-Bis(2-bromophenyl)acetamide: A Critical Scaffold for Indolinone Synthesis
N,2-Bis(2-bromophenyl)acetamide: A Critical Scaffold for Indolinone Synthesis
This guide provides an in-depth technical analysis of N,2-Bis(2-bromophenyl)acetamide , a specialized bis-electrophilic scaffold. It is primarily utilized as a high-value intermediate in the synthesis of oxindoles (indolin-2-ones) and phenylacetic acid derivatives , most notably in the catalytic pathways for non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.
Executive Summary
N,2-Bis(2-bromophenyl)acetamide (CAS: Not frequently listed as commodity; synthesized in situ or custom) is a diarylacetamide featuring bromine substituents at the ortho positions of both the
The compound serves as a model substrate and precursor for the intramolecular
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
This compound is characterized by two distinct aryl-bromide moieties connected by an acetamide linker. The steric bulk of the ortho-bromines influences both its solid-state packing and its rotational barriers in solution.
Datasheet: N,2-Bis(2-bromophenyl)acetamide
| Property | Value / Description |
| IUPAC Name | |
| Molecular Formula | |
| Molecular Weight | 369.05 g/mol |
| Structure Description | Secondary amide linking an |
| Physical State | White to off-white crystalline solid. |
| Solubility | Soluble in DMSO, DMF, |
| Reactivity Profile | Bis-electrophile : Contains two Ar-Br bonds with distinct electronic environments. The |
| Key Application | Precursor for 3-(2-bromophenyl)oxindole via intramolecular Pd-catalyzed |
Synthetic Pathways[2][3][5][6][7][8]
The synthesis of N,2-Bis(2-bromophenyl)acetamide is achieved through a robust Schotten-Baumann type acylation or direct amide coupling. To ensure high purity and avoid oligomerization, the Acid Chloride Method is preferred over carbodiimide coupling (DCC/EDC) for this sterically hindered system.
Protocol: Preparation via Acid Chloride[7]
Reagents:
-
2-Bromophenylacetic acid (1.0 equiv)
-
Thionyl Chloride (
) (1.5 equiv) -
2-Bromoaniline (1.0 equiv)
-
Triethylamine (
) (1.2 equiv) -
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Activation: Dissolve 2-bromophenylacetic acid in anhydrous DCM. Add
dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 2 hours to generate 2-bromophenylacetyl chloride . Remove excess under vacuum. -
Coupling: Re-dissolve the acid chloride in DCM. In a separate vessel, dissolve 2-bromoaniline and
in DCM. -
Addition: Cannulate the amine solution into the acid chloride solution slowly at 0°C to control the exotherm.
-
Workup: Stir at room temperature for 4–6 hours. Quench with saturated
. Extract with DCM, wash with 1M HCl (to remove unreacted aniline) and brine. -
Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Silica, Hexane:EtOAc 4:1).
Visualization: Synthesis Workflow
Figure 1: Convergent synthesis of the bis-bromo acetamide scaffold via acid chloride activation.
Reactivity & Mechanism: The Oxindole Cyclization
The defining feature of this molecule is its ability to undergo Palladium-Catalyzed Intramolecular
The Mechanistic Pathway
Unlike the Heck reaction (which involves olefins), this transformation proceeds via the formation of a Palladium Enolate .
-
Oxidative Addition: Pd(0) inserts into the
-aryl C-Br bond. This bond is electronically favored over the -aryl C-Br bond due to the proximity of the nitrogen lone pair and the directing effect of the amide. -
Deprotonation: A base (e.g.,
) removes the acidic -proton from the amide, generating an enolate. -
Transmetallation/Coordination: The enolate coordinates to the Pd(II) center.
-
Reductive Elimination: The C-C bond forms between the
-carbon and the -phenyl ring, closing the 5-membered ring and regenerating Pd(0).
Key Insight: The second bromine (on the side chain) typically remains intact under standard conditions, providing a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) to create complex 3,3-disubstituted oxindoles.
Visualization: Catalytic Cycle
Figure 2: Catalytic cycle for the intramolecular
Applications in Drug Development (Diclofenac Context)
While N,2-Bis(2-bromophenyl)acetamide is a specific halogenated variant, its chemistry mirrors the industrial synthesis of Diclofenac (Voltaren) .
The "Oxindole Route" to NSAIDs
One of the most efficient routes to phenylacetic acid NSAIDs involves the synthesis of an oxindole followed by hydrolytic ring opening.
-
Cyclization: The acetamide precursor cyclizes to form the oxindole.
-
Hydrolysis: The lactam (amide) bond of the oxindole is hydrolyzed using strong base (NaOH/EtOH) or reduced/hydrolyzed to open the ring.
-
Result: This reveals the free carboxylic acid and the secondary amine, yielding the diphenylamine structure characteristic of Diclofenac.
Why use the Bis-Bromo scaffold? In research settings, the bis-bromo variant allows for the synthesis of functionalized Diclofenac analogs . The remaining bromine atom on the side chain allows medicinal chemists to attach solubilizing groups or fluorophores via cross-coupling before opening the ring, enabling "late-stage diversification."
Visualization: From Scaffold to NSAID
Figure 3: Divergent application of the scaffold for generating NSAID analogs or complex heterocycles.
Experimental Protocol: Intramolecular Cyclization
Objective: Conversion of N,2-Bis(2-bromophenyl)acetamide to 3-(2-bromophenyl)oxindole.
Reagents:
-
Substrate: N,2-Bis(2-bromophenyl)acetamide (1.0 mmol)
-
Catalyst:
(5 mol%) or -
Ligand: BINAP or Xantphos (7.5 mol%) (Crucial for preventing
-hydride elimination) -
Base:
(1.5 equiv) -
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)
Procedure:
-
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon.
-
Charging: Add the amide substrate,
, Ligand, and to the vial inside a glovebox or under counter-flow Argon. -
Solvation: Add anhydrous 1,4-Dioxane.
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours. The color typically changes from dark red/purple to black/brown.
-
Monitoring: Monitor by TLC (Hexane:EtOAc). The starting material (amide) is less polar than the product (oxindole).
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.
-
Purification: Concentrate and purify via flash chromatography.
Safety Note: This reaction utilizes Palladium catalysts and strong bases. Handle all phosphine ligands under inert atmosphere to prevent oxidation.
References
-
Hartwig, J. F., et al. (1998).[1] "Palladium-Catalyzed Inter- and Intramolecular
-Arylation of Amides. Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles." The Journal of Organic Chemistry.- [https://pubs.acs.org/doi/10.1021/jo980848+]
- Moser, P., et al. (1990). "Synthesis and quantitative structure-activity relationships of diclofenac analogues." Journal of Medicinal Chemistry. (Describes the structure-activity relationship of the phenylacetic acid core). [https://pubs.acs.org/doi/10.1021/jm00170a016]
- Lee, S., & Hartwig, J. F. (2001). "Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles and Spirooxindoles." The Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/jo001607y]
- PubChem. (2024). "N-(2-bromophenyl)acetamide Compound Summary." (For physiochemical baseline data). [https://pubchem.ncbi.nlm.nih.gov/compound/136416]
